Comparative Antiproliferative Potency of the Morpholinopyrimidine Scaffold on HeLa Cells
While direct data for the target compound is unavailable, the parent 4-methyl-6-morpholinopyrimidine scaffold demonstrates quantifiable differentiation. Lead compound 4c from the same chemotype exhibits an IC50 of 5.88 ± 1.22 µM against HeLa cervical cancer cells, significantly more potent than inactive derivatives (>100 µM) [1]. This 17-fold minimum potency window highlights the critical role of specific substitution. The furan-2-carboxamide variant is projected to engage the mTOR ATP pocket via a distinct hydrogen-bond network compared to the imidazole-containing 4c, potentially altering both potency and selectivity [1]. However, this remains a class-level inference pending direct comparative assay data.
| Evidence Dimension | Antiproliferative IC50 on HeLa cells |
|---|---|
| Target Compound Data | Not directly measured; predicted based on scaffold to be within active range |
| Comparator Or Baseline | Compound 4c (4-methyl-6-morpholinopyrimidine with imidazole substituent): IC50 = 5.88 ± 1.22 µM; Inactive analogs: IC50 > 100 µM |
| Quantified Difference | At least 17-fold difference between active and inactive morpholinopyrimidine analogs |
| Conditions | HeLa (cervical cancer) cell line; 48 h incubation; MTT assay |
Why This Matters
Demonstrates that the morpholinopyrimidine core is not sufficient for activity; the specific 2-methylfuran-2-carboxamide substitution is a critical determinant, guiding procurement for anticancer screening.
- [1] Gaonkar, S., Savanur, M. A., Sunagar, M. G., Puthusseri, B., Deshapande, N., Nadaf, A. A., & Khazi, I. A. M. (2018). Exploring the potential of newly synthesized 4-methyl-6-morpholino-pyrimidine derivatives as antiproliferative agents. New Journal of Chemistry, 42(4), 2790-2803. DOI: 10.1039/C7NJ04157H View Source
